4-Hydrazino-7-nitrobenzofurazan
Overview
Description
4-Hydrazino-7-nitrobenzofurazan is a chemical compound with the molecular formula C6H5N5O3 and a molecular weight of 195.14 . It is used as a fluorescent reagent for protein labeling and pre-column derivatization for chromatographic procedures such as HPLC . It is also used as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
Synthesis Analysis
The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), a derivative of this compound, was reported in a study . The procedure involved adding methylhydrazine dropwise to a solution of 4-chloro-7-nitrobenzofurazan in ethanol .
Chemical Reactions Analysis
MNBDH reacts with carbonyl compounds in acidic media to form the corresponding MNBD-hydrazones . In a study, MNBDH was used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 450.4±55.0 °C and a predicted density of 1.753±0.06 g/cm3 . It is slightly soluble in DMSO and should be stored at 2-8°C .
Scientific Research Applications
Photophysical Properties
HNB derivatives have been extensively studied for their photophysical properties. For instance, the nitrobenzofurazan (NBD) moiety, related to HNB, is known for its fluorogenic nature, which is useful in protein and lipid labeling. The triplet state of NBD derivatives, a key aspect in photophysics, has been unveiled through studies, demonstrating their potential in the development of fluorescent probes and materials for photonic applications (Chris E. Sveen et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, HNB derivatives have been employed as fluorogenic substrates for enzyme assays. Specifically, N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) has been used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme, allowing for the development of assays for DNA detection with high sensitivity (J. Kosman et al., 2014).
Molecular Biology
HNB and its derivatives find applications in molecular biology, where their interactions with biomolecules can be utilized for labeling, tracking, and studying biological processes. The specificity and reactivity of these compounds towards various biological targets offer valuable tools for research in biochemistry and cell biology.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds incorporating HNB units have been reported, highlighting the chemical versatility and potential for creating new materials with unique properties. These studies contribute to the fields of medicinal chemistry, materials science, and organic synthesis, providing insights into the structure-activity relationships and the development of novel therapeutic agents and materials (Nuaman F. Alheety, 2019).
Nonlinear Optical Properties
HNB derivatives have been explored for their third-order nonlinear optical properties, which are essential for photonic applications such as optical limiting. The understanding of these properties is crucial for the development of materials for lasers, optical data storage, and other photonic technologies (Vijayakumar Sadasivan Nair et al., 2022).
Mechanism of Action
Target of Action
The primary target of 4-Hydrazino-7-nitrobenzofurazan is DNA, specifically DNAzyme . DNAzyme is a DNA molecule with peroxidase-mimicking activity . To have catalytic activity, a DNA oligonucleotide must first adopt a G-quadruplex structure and then form a complex with a molecule of hemin .
Mode of Action
This compound interacts with its target, the DNAzyme, by serving as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme . This compound can be oxidized to a fluorescing amino derivative in the presence of a DNAzyme with peroxidase-mimicking activity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the peroxidation reaction catalyzed by DNAzyme . The compound serves as a substrate in this reaction, leading to the production of a fluorescing amino derivative .
Result of Action
The molecular effect of this compound’s action is the production of a fluorescing amino derivative when it is oxidized in the presence of a DNAzyme with peroxidase-mimicking activity . This fluorescence can be used to detect the presence of specific DNA sequences, indicating a cellular effect of enabling DNA detection .
Action Environment
The action of this compound is influenced by several environmental factors. The fluorescence intensity of the reaction it participates in is affected by pH, hydrogen peroxide concentration, metal-cation type, and the concentration and type of surfactant .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Hydrazino-7-nitrobenzofurazan is a fluorescent derivatization reagent useful for aliphatic aldehyde detection, including the labeling of reducing carbohydrates . It interacts with enzymes, proteins, and other biomolecules in the context of these biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme . This reaction can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation to a fluorescing amino derivative in the presence of a DNAzyme with peroxidase-mimicking activity . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied in the context of its role as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Metabolic Pathways
Given its role as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme, it may interact with enzymes or cofactors involved in this process .
Properties
IUPAC Name |
(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6/h1-2,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZATVKONWVLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393326 | |
Record name | 4-Hydrazino-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90421-78-6 | |
Record name | 4-Hydrazino-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydrazino-7-nitrobenzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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